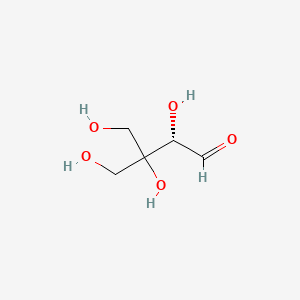

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is an organic compound that belongs to the class of carbohydrates It is a derivative of a sugar alcohol and is characterized by the presence of multiple hydroxyl groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal can be achieved through several methods. One common approach involves the oxidation of sugar alcohols such as erythritol. The reaction typically requires a mild oxidizing agent, such as pyridinium chlorochromate, under controlled conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to selectively oxidize specific hydroxyl groups in sugar alcohols. This method offers higher selectivity and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: Hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid chlorides, alkyl halides.

Major Products Formed

Oxidation: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanoic acid.

Reduction: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanol.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism by which (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal exerts its effects involves its interaction with specific molecular targets. The compound can participate in redox reactions, influencing cellular metabolic pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, affecting the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

(2S)-2,3,4-trihydroxybutanal: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

(2S)-2,3,4-trihydroxy-3-(methyl)butanal: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.

Uniqueness

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is unique due to its combination of multiple hydroxyl groups and an aldehyde group, along with a hydroxymethyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal, commonly known as apiose, is a branched-chain pentose monosaccharide notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Apiose has the molecular formula C5H10O5 and is characterized by three hydroxyl groups and a hydroxymethyl group attached to a four-carbon backbone. Its structure allows it to participate in various biochemical interactions.

Biological Activities

1. Antioxidant Properties

Apiose exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress. The compound's ability to modulate oxidative stress markers makes it a candidate for further research in the context of diseases associated with oxidative damage.

2. Antidiabetic Effects

Research indicates that apiose may enhance insulin secretion and improve glucose metabolism. In vitro studies demonstrated that apiose can influence pancreatic beta-cell function, potentially leading to increased insulin release in response to glucose stimulation. This mechanism suggests its utility in managing diabetes mellitus.

3. Antitumor Activity

Preliminary investigations have pointed to the potential antitumor properties of apiose. For instance, extracts containing apiose have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and AGS (gastric cancer). These findings warrant further exploration into its mechanisms of action and therapeutic applications.

Metabolic Pathways

Apiose is not commonly found in nature as a free monosaccharide; instead, it is often present in glycosylated forms within polysaccharides. Its metabolism involves conversion into other biologically active compounds through enzymatic processes. Understanding these metabolic pathways is crucial for elucidating its biological effects.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of apiose using various assays (e.g., DPPH radical scavenging assay). The results indicated that apiose exhibited a strong scavenging effect comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in functional foods aimed at reducing oxidative stress .

Case Study 2: Antidiabetic Mechanisms

In an animal model of type 2 diabetes, administration of apiose resulted in improved glycemic control and enhanced insulin sensitivity. The study highlighted significant reductions in fasting blood glucose levels and improvements in lipid profiles after treatment with apiose . These findings support the hypothesis that apiose may serve as a beneficial adjunct in diabetes management.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of apiose revealed that it induced apoptosis in AGS cells through the activation of caspase pathways. The study noted that treatment with apiose led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action underscores its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGPOAXYRRIZMM-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO)([C@@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.